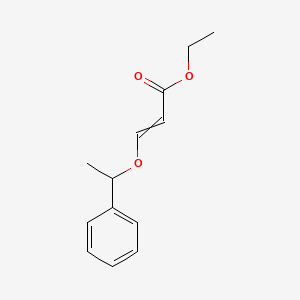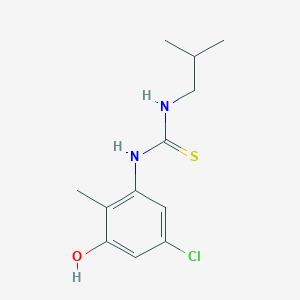![molecular formula C7H9N5S B12555537 [(5-Aminopyridin-2-yl)methylideneamino]thiourea CAS No. 143621-36-7](/img/structure/B12555537.png)
[(5-Aminopyridin-2-yl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Aminopyridin-2-yl)methylideneamino]thiourea is a chemical compound known for its diverse applications in scientific research. It is a derivative of aminopyridine and thiourea, and its structure includes a pyridine ring substituted with an amino group and a thiourea moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminopyridin-2-yl)methylideneamino]thiourea typically involves the reaction of 5-aminopyridine-2-carboxaldehyde with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Aminopyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
[(5-Aminopyridin-2-yl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antitumor and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of [(5-Aminopyridin-2-yl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting the function of these biomolecules. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Aminopyridin-2-yl)methylideneamino]thiourea
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
[(5-Aminopyridin-2-yl)methylideneamino]thiourea is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and thiourea groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
143621-36-7 |
|---|---|
Formule moléculaire |
C7H9N5S |
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
[(5-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-1-2-6(10-3-5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13) |
Clé InChI |
AUTPZEFNZJADCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


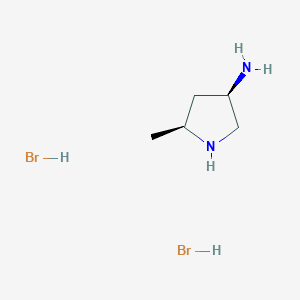




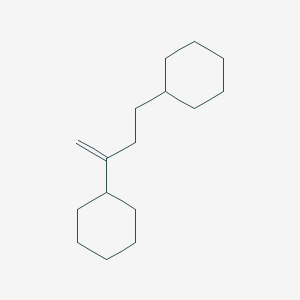
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
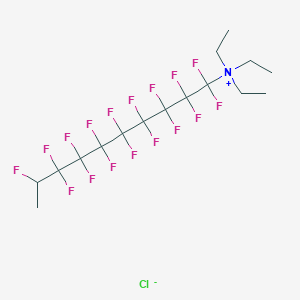
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

